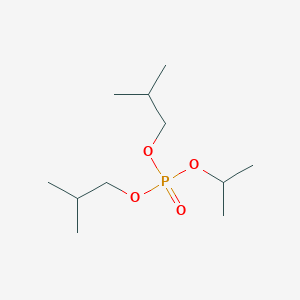

Bis(2-methylpropyl) propan-2-yl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

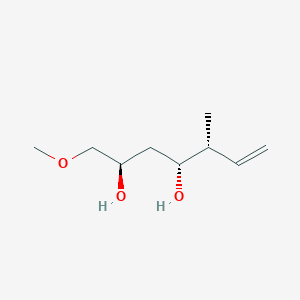

Bis(2-methylpropyl) propan-2-yl phosphate is an organophosphate compound with the molecular formula C12H27O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2-methylpropyl groups and a propan-2-yl group attached to a phosphate moiety.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bis(2-methylpropyl) propan-2-yl phosphat beinhaltet typischerweise die Veresterung von Phosphorsäure mit 2-Methylpropanol und Propan-2-ol. Die Reaktion wird in der Regel durch einen sauren Katalysator wie Schwefelsäure katalysiert. Die allgemeinen Reaktionsbedingungen umfassen:

Temperatur: 60-80°C

Katalysator: Schwefelsäure

Lösungsmittel: Toluol oder ein anderes geeignetes organisches Lösungsmittel

Reaktionszeit: 4-6 Stunden

Industrielle Produktionsmethoden

In industriellen Umgebungen erfolgt die Produktion von Bis(2-methylpropyl) propan-2-yl phosphat nach einem ähnlichen Veresterungsprozess, jedoch in größerem Maßstab. Das Verfahren beinhaltet kontinuierliches Rühren und Erhitzen in einem Reaktionsbehälter, gefolgt von Reinigungsschritten wie Destillation und Kristallisation, um die reine Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Bis(2-methylpropyl) propan-2-yl phosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser kann es hydrolysieren, um Phosphorsäure und die entsprechenden Alkohole zu bilden.

Oxidation: Es kann oxidiert werden, um Phosphate mit höheren Oxidationsstufen zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Alkoxygruppen durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser, saure oder basische Bedingungen

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat

Substitution: Nukleophile wie Amine oder Thiole

Hauptprodukte

Hydrolyse: Phosphorsäure, 2-Methylpropanol und Propan-2-ol

Oxidation: Phosphate

Substitution: Verschiedene substituierte Phosphate

Wissenschaftliche Forschungsanwendungen

Bis(2-methylpropyl) propan-2-yl phosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Katalysator in bestimmten Reaktionen verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Auswirkungen auf biologische Signalwege.

Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen, einschließlich als entzündungshemmendes Mittel.

Industrie: Wird als Flammschutzmittel und Weichmacher bei der Herstellung von Polymeren und anderen Materialien eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den Bis(2-methylpropyl) propan-2-yl phosphat seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Es kann bestimmte Enzyme inhibieren, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Die Verbindung kann auch mit Zellmembranen interagieren und deren Fluidität und Permeabilität beeinflussen.

Wirkmechanismus

The mechanism by which bis(2-methylpropyl) propan-2-yl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular membranes, affecting their fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diisobutylphthalat: Eine weitere Organophosphatverbindung mit ähnlichen Estergruppen.

Triisobutylphosphat: Enthält drei Isobutylgruppen, die an ein Phosphatmolekül gebunden sind.

Isobutyl bis(2-methyl-2-propanyl) phosphat: Eine eng verwandte Verbindung mit ähnlichen strukturellen Merkmalen.

Einzigartigkeit

Bis(2-methylpropyl) propan-2-yl phosphat ist einzigartig aufgrund seiner spezifischen Kombination von 2-Methylpropyl- und Propan-2-yl-Gruppen, die ihm unterschiedliche chemische und physikalische Eigenschaften verleihen. Seine Vielseitigkeit in verschiedenen chemischen Reaktionen und Anwendungen macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie.

Eigenschaften

CAS-Nummer |

646450-42-2 |

|---|---|

Molekularformel |

C11H25O4P |

Molekulargewicht |

252.29 g/mol |

IUPAC-Name |

bis(2-methylpropyl) propan-2-yl phosphate |

InChI |

InChI=1S/C11H25O4P/c1-9(2)7-13-16(12,15-11(5)6)14-8-10(3)4/h9-11H,7-8H2,1-6H3 |

InChI-Schlüssel |

OUMYXPGHWVLMHN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)COP(=O)(OCC(C)C)OC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)

![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)

![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)

![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)

![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)

![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)